

### L-736380: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | L-736380  |           |  |  |
| Cat. No.:            | B15617990 | Get Quote |  |  |

#### Introduction

**L-736380** is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. As a research chemical, it has been instrumental in characterizing the physiological and pathological roles of the CCK-B receptor, which is implicated in various functions within the central nervous system and gastrointestinal tract. This document provides a comprehensive overview of the chemical properties, pharmacological activity, and relevant experimental methodologies for **L-736380**, intended for researchers and professionals in drug development.

## **Chemical Structure and Properties**

**L-736380** is a complex synthetic molecule belonging to the benzodiazepine class. Its systematic IUPAC name is 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea[1].

Table 1: Physicochemical Properties of L-736380



| Property           | Value                                    | Reference |
|--------------------|------------------------------------------|-----------|
| CAS Number         | 152885-49-9                              | [1]       |
| Molecular Formula  | C25H29N9O2                               | [1]       |
| Molecular Weight   | 487.57 g/mol                             | [1]       |
| Exact Mass         | 487.2444                                 | [1]       |
| Elemental Analysis | C: 61.59%, H: 6.00%, N: 25.86%, O: 6.56% | [1]       |

# **Pharmacological Profile**

**L-736380** functions as a high-affinity antagonist for the CCK-B receptor, which is a G protein-coupled receptor (GPCR) for the peptide hormones gastrin and cholecystokinin[2][3]. It exhibits significant selectivity for the CCK-B subtype over the CCK-A receptor subtype.

Table 2: Pharmacological Activity of L-736380

| Parameter    | Value                              | Species/Assay<br>Condition                                        | Reference |
|--------------|------------------------------------|-------------------------------------------------------------------|-----------|
| IC50 (CCK-B) | 0.054 nM                           | Radioligand binding assay                                         | [4][5]    |
| IC50 (CCK-A) | 400 nM                             | Radioligand binding assay                                         | [4][5]    |
| Selectivity  | ~7400-fold for CCK-B<br>over CCK-A | Calculated from IC50 values                                       | [4][5]    |
| ID50         | 0.064 mg/kg                        | Inhibition of gastric acid secretion in anesthetized rats         | [4][5]    |
| ED50         | 1.7 mg/kg                          | Ex vivo binding of<br>[125I]CCK-8S in<br>mouse brain<br>membranes | [4][5]    |



## **Mechanism of Action and Signaling Pathway**

The CCK-B receptor, the target of **L-736380**, is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins[1]. Upon activation by endogenous ligands like gastrin or CCK, the receptor initiates a signaling cascade by activating Phospholipase C (PLC)[1][6]. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC)[1]. This pathway can further lead to the activation of downstream effectors such as the MAP kinase/ERK cascade[7]. By competitively binding to the CCK-B receptor, **L-736380** prevents this signaling cascade from being initiated.



Click to download full resolution via product page

Figure 1: CCK-B receptor signaling pathway and point of inhibition by L-736380.

### **Experimental Protocols**

Detailed experimental protocols for **L-736380** are not extensively published. However, based on the available data, a generalized protocol for a competitive radioligand binding assay to determine the IC50 value is provided below. This is a representative methodology and should be optimized for specific laboratory conditions.

Generalized Protocol: Competitive Radioligand Binding Assay

- Preparation of Membranes:
  - Homogenize tissue or cells known to express the CCK-B receptor (e.g., mouse brain tissue, CHO cells transfected with the human CCK-B receptor) in a cold buffer solution.
  - Centrifuge the homogenate at low speed to remove nuclei and debris.
  - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.



 Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

#### Binding Assay:

- In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]CCK-8S).
- Add increasing concentrations of the unlabeled competitor, L-736380.
- To determine non-specific binding, add a high concentration of an unlabeled standard
  CCK-B agonist (e.g., gastrin) to a set of wells.
- Add the prepared cell membranes to initiate the binding reaction.
- Incubate the mixture at a defined temperature for a specific time to reach equilibrium.

#### Separation and Detection:

- Terminate the assay by rapid filtration through a glass fiber filter, separating bound from free radioligand.
- Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.

#### Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the L-736380 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-736380 that inhibits 50% of the specific binding of the radioligand.





Click to download full resolution via product page

Figure 2: Generalized workflow for a competitive radioligand binding assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Cholecystokinin receptors PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-736380: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617990#l-736380-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com